molecular formula C9H13FN2 B15182137 6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine CAS No. 1146620-79-2

6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine

Cat. No.: B15182137
CAS No.: 1146620-79-2
M. Wt: 167.21 g/mol
InChI Key: MBHRCNFCHFHUKZ-LMANFOLPSA-N
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Description

6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. This compound is significant due to its ability to act as a tracer in various diagnostic applications, particularly in the field of neuroimaging.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine involves the incorporation of the radioactive isotope Fluorine-18. The process typically starts with the preparation of a precursor molecule, which is then subjected to nucleophilic substitution reactions to introduce the Fluorine-18 isotope. The reaction conditions often require the use of specialized equipment to handle the radioactive materials safely and efficiently .

Industrial Production Methods

Industrial production of this compound involves automated synthesis processes to ensure high radiochemical yields and purity. The use of automated radiosynthesizers allows for the consistent production of the compound under Good Manufacturing Practices (GMP) conditions .

Chemical Reactions Analysis

Types of Reactions

6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically involve reagents such as Fluorine-18 gas or Fluorine-18 labeled precursors. The conditions often require the use of anhydrous solvents and inert atmospheres to prevent the degradation of the radioactive isotope .

Major Products

The primary product of these reactions is the radiolabeled compound this compound, which is used in PET imaging .

Scientific Research Applications

6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine involves its uptake by specific tissues or cells, where it emits positrons. These positrons interact with electrons in the surrounding tissue, producing gamma rays that are detected by PET scanners. This allows for the visualization of the distribution and concentration of the compound in the body, providing valuable diagnostic information .

Properties

CAS No.

1146620-79-2

Molecular Formula

C9H13FN2

Molecular Weight

167.21 g/mol

IUPAC Name

6-(2-(18F)fluoranylpropyl)-4-methylpyridin-2-amine

InChI

InChI=1S/C9H13FN2/c1-6-3-8(5-7(2)10)12-9(11)4-6/h3-4,7H,5H2,1-2H3,(H2,11,12)/i10-1

InChI Key

MBHRCNFCHFHUKZ-LMANFOLPSA-N

Isomeric SMILES

CC1=CC(=NC(=C1)N)CC(C)[18F]

Canonical SMILES

CC1=CC(=NC(=C1)N)CC(C)F

Origin of Product

United States

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